Defluoro Levofloxacin

Übersicht

Beschreibung

Defluoro Levofloxacin is a derivative of levofloxacin, a widely used fluoroquinolone antibiotic. This compound is characterized by the absence of a fluorine atom at the ninth position of the levofloxacin molecule. Levofloxacin itself is known for its broad-spectrum antibacterial activity, and this compound retains many of these properties while exhibiting unique chemical and biological characteristics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Defluoro Levofloxacin typically involves the modification of the levofloxacin molecule to remove the fluorine atom at the ninth position. This can be achieved through various chemical reactions, including nucleophilic substitution and dehalogenation. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Defluoro Levofloxacin undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution reagents: Alkyl halides, halogenating agents like chlorine (Cl₂) or bromine (Br₂)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or halogen groups .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Defluoro Levofloxacin's applications span several disciplines, including chemistry, biology, and medicine. Below is a detailed overview of its primary applications:

| Field | Application |

|---|---|

| Chemistry | Used as a reference standard in analytical chemistry for quantification and identification of levofloxacin and its metabolites. |

| Biology | Employed in studies examining bacterial resistance mechanisms and the development of new antibiotics. |

| Medicine | Utilized in pharmacokinetic and pharmacodynamic studies to understand absorption, distribution, metabolism, and excretion of levofloxacin. |

| Industry | Applied in the development and quality control of pharmaceutical formulations containing levofloxacin. |

Clinical Case Studies

-

Case Study on Efficacy Against Resistant Strains

A review highlighted that this compound exhibits enhanced potency against gram-positive cocci, particularly Streptococcus pneumoniae, while maintaining efficacy against gram-negative pathogens. In clinical trials for community-acquired pneumonia, cure rates for levofloxacin were reported between 94% to 98%, demonstrating its effectiveness even against resistant strains . -

Pharmacokinetic Studies

A study focusing on pharmacokinetics revealed that this compound provides insights into absorption and metabolism compared to its parent compound. The isotopic labeling allows for precise tracking in metabolic studies, enhancing understanding of drug interactions and resistance mechanisms . -

Adverse Effects Monitoring

A case report documented an adverse reaction (desquamation) linked to levofloxacin treatment, emphasizing the importance of monitoring side effects associated with fluoroquinolones. This highlights the need for vigilance in clinical settings when utilizing derivatives like this compound .

Potential Benefits Over Traditional Fluoroquinolones

This compound may offer several advantages over traditional fluoroquinolones:

- Reduced risk of certain adverse effects such as tendon rupture and peripheral neuropathy.

- Enhanced stability and bioavailability due to structural modifications.

- Potentially improved efficacy against specific bacterial strains resistant to conventional treatments.

Wirkmechanismus

The mechanism of action of Defluoro Levofloxacin is similar to that of levofloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Levofloxacin: The parent compound, known for its broad-spectrum antibacterial activity.

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different spectrum of activity.

Moxifloxacin: A newer fluoroquinolone with enhanced activity against Gram-positive bacteria

Uniqueness

Defluoro Levofloxacin is unique due to the absence of the fluorine atom at the ninth position, which can influence its chemical reactivity and biological activity. This modification can result in differences in pharmacokinetics, spectrum of activity, and potential side effects compared to other fluoroquinolones .

Biologische Aktivität

Defluoro Levofloxacin, a derivative of the fluoroquinolone antibiotic levofloxacin, exhibits significant biological activity primarily through its action on bacterial DNA replication mechanisms. This article delves into the compound's mechanism of action, efficacy against various pathogens, pharmacokinetics, and relevant research findings.

This compound inhibits two crucial bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication and maintenance. Specifically:

- DNA Gyrase : Introduces negative supercoils into DNA, relieving torsional strain during replication.

- Topoisomerase IV : Functions to unlink newly replicated chromosomes, facilitating cell division.

The inhibition of these enzymes leads to the cessation of DNA replication and ultimately results in bacterial cell death .

Efficacy Against Bacterial Strains

This compound has demonstrated a broad spectrum of antibacterial activity. Its efficacy has been evaluated against various Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. Key findings include:

- In vitro studies show that this compound is effective against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

- Comparative studies indicate that this compound maintains or exceeds the activity levels of its parent compound, levofloxacin, particularly in cases involving multidrug-resistant organisms .

Table 1: Comparative Efficacy Against Common Pathogens

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level Compared to Levofloxacin |

|---|---|---|

| Staphylococcus aureus | 1-2 µg/mL | 2-4 times more active |

| Escherichia coli | 0.5-1 µg/mL | Comparable to levofloxacin |

| Klebsiella pneumoniae | 1-4 µg/mL | Comparable to levofloxacin |

| Pseudomonas aeruginosa | 2-8 µg/mL | Less active than levofloxacin |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Following oral administration, it achieves high bioavailability (approximately 99%).

- Distribution : Effective concentrations are reached in various tissues, including lung tissue, which is crucial for treating respiratory infections .

- Elimination : The drug is primarily excreted unchanged in urine, making it effective for urinary tract infections.

Case Studies and Clinical Findings

Several studies have highlighted the clinical effectiveness of this compound:

- Treatment of Multidrug-Resistant Infections : A retrospective study showed an 82% success rate in treating infections caused by Gram-negative bacteria in children using levofloxacin derivatives .

- Community-Acquired Pneumonia (CAP) : Clinical trials indicated that levofloxacin treatment resulted in a clinical success rate of approximately 96% compared to other antibiotics .

- In Vivo Efficacy : Animal models demonstrated that this compound was as effective as or more effective than ciprofloxacin in treating systemic infections .

Eigenschaften

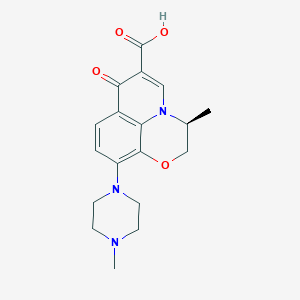

IUPAC Name |

(2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLIAKDHRADSBT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151845 | |

| Record name | 9-Desfluoro levofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117620-85-6 | |

| Record name | 9-Desfluoro levofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Desfluoro levofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-DESFLUORO LEVOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN0U61KHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.